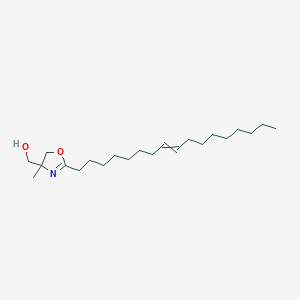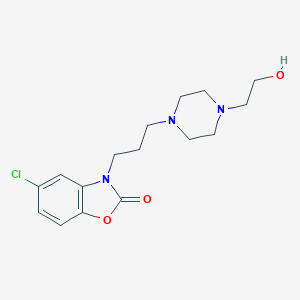
Methyl 2-chlorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chlorohexanoate is a chemical compound that is used in various scientific research applications. This compound is also known as methyl 2-chlorocaproate and has the chemical formula C7H13ClO2. It is a colorless liquid with a fruity odor and is primarily used in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-chlorohexanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as esterification, transesterification, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of methyl 2-chlorohexanoate. However, it is known to be a skin and eye irritant and can cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-chlorohexanoate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of methyl 2-chlorohexanoate in scientific research. One area of interest is in the synthesis of novel esters for use in the fragrance and flavor industry. Another potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
Methyl 2-chlorohexanoate is synthesized through the reaction between 2-chloro-1-propanol and methyl acrylate in the presence of a catalyst. The reaction takes place at a temperature of around 100-110°C and under atmospheric pressure. The resulting product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
Methyl 2-chlorohexanoate is primarily used in scientific research for the synthesis of other chemicals. It is used in the production of various esters, which are used in the fragrance and flavor industry. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14925-60-1 |
|---|---|
Nom du produit |
Methyl 2-chlorohexanoate |
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
methyl 2-chlorohexanoate |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Clé InChI |
ZKEGALQDZGNQIK-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)OC)Cl |
SMILES canonique |
CCCCC(C(=O)OC)Cl |
Autres numéros CAS |
14925-60-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



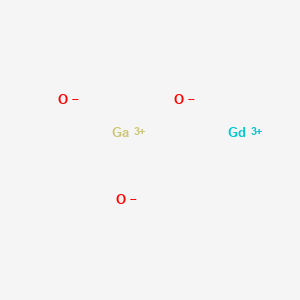
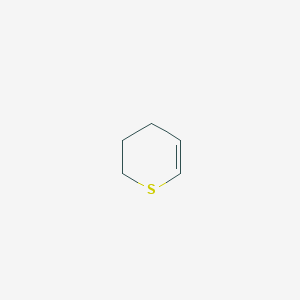
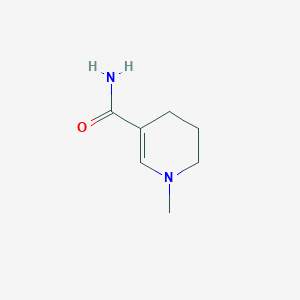
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
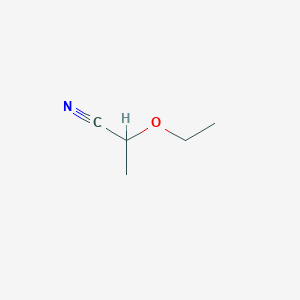

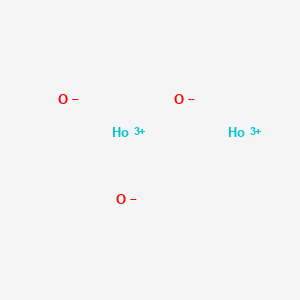
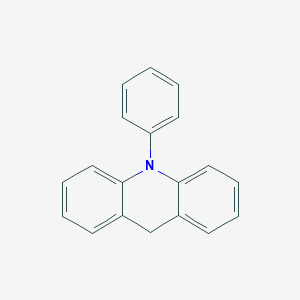

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
